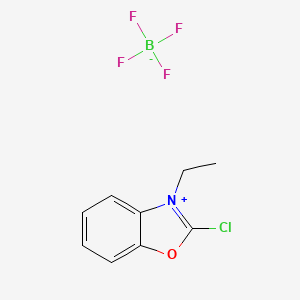

2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

Descripción

2-Chloro-3-ethylbenzoxazolium tetrafluoroborate (CAS 63212-53-3) is a quaternary benzoxazolium salt with the molecular formula C₉H₉BClF₄NO and a molecular weight of 269.43 g/mol. It exists as a white to yellow crystalline powder with a melting point of 131°C and is recommended for storage in a freezer to maintain stability . This compound is primarily employed in organic synthesis, notably in the stereospecific dehydration of ketones to form sensitive alkynes, as demonstrated in the enantioselective synthesis of myrmicarin alkaloids . Its role as a coupling agent stems from its ability to activate intermediates under mild conditions.

Propiedades

IUPAC Name |

2-chloro-3-ethyl-1,3-benzoxazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClNO.BF4/c1-2-11-7-5-3-4-6-8(7)12-9(11)10;2-1(3,4)5/h3-6H,2H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQZANYFUYLJRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1=C(OC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BClF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212578 | |

| Record name | 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63212-53-3 | |

| Record name | Benzoxazolium, 2-chloro-3-ethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63212-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063212533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-ethylbenzoxazolium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis via Halogenation and Quaternization

- The key step involves chlorination at the 2-position of 3-ethylbenzoxazole to form the 2-chloro derivative.

- Subsequent quaternization of the nitrogen in the benzoxazole ring with an appropriate alkylating agent forms the benzoxazolium cation.

- The tetrafluoroborate counterion is introduced typically via metathesis with tetrafluoroboric acid or a tetrafluoroborate salt.

This method ensures a stable benzoxazolium salt with the desired tetrafluoroborate anion, which is crucial for its solubility and reactivity profiles.

Use as a Condensing Reagent in Nucleoside Synthesis (Research-Based Protocol)

According to Mukaiyama et al. (1978), 2-chloro-3-ethylbenzoxazolium tetrafluoroborate is prepared and utilized as a condensing reagent for synthesizing trans nucleosides from 1-hydroxysugars and heterocyclic bases under mild conditions with good yields. The preparation involves:

- Dissolving the benzoxazolium salt in acetonitrile (MeCN).

- Reacting it at low temperature (0°C) with the sugar and nucleophile.

- Stirring and warming to room temperature to complete the reaction.

This preparation method highlights the reagent's role and preparation in situ for synthetic applications.

Preparation for In Vivo Formulation (Stock Solution Preparation)

GlpBio provides detailed protocols for preparing stock solutions of this compound for biological studies:

- The compound is first dissolved in DMSO to prepare a master liquid stock solution.

- Subsequent dilution with solvents such as PEG300, Tween 80, corn oil, and water is performed stepwise to ensure clarity and homogeneity.

- Physical methods like vortexing, ultrasound, or heating in a water bath may be used to aid dissolution.

- The order of solvent addition is critical to maintain solution clarity.

The following table summarizes the preparation volumes for stock solutions at various concentrations:

| Stock Solution Concentration | 1 mg Sample (mL) | 5 mg Sample (mL) | 10 mg Sample (mL) |

|---|---|---|---|

| 1 mM | 3.7115 | 18.5577 | 37.1154 |

| 5 mM | 0.7423 | 3.7115 | 7.4231 |

| 10 mM | 0.3712 | 1.8558 | 3.7115 |

This method is essential for preparing accurate dosing solutions for in vivo experiments.

Experimental Procedure in Organic Synthesis

A typical experimental preparation involves:

- Stirring a suspension of this compound with tetraethylammonium chloride in dichloromethane at 0°C.

- Adding triethylamine dropwise under an inert argon atmosphere.

- Introducing nucleophiles such as 3β-cholestanol to the mixture and stirring for several hours.

- Evaporating the solvent under reduced pressure and purifying the product by chromatography.

This method yields functionalized products in high purity and yield (e.g., 85% yield reported).

Comparative Summary Table of Preparation Methods

| Method Type | Key Steps | Solvents/Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| Halogenation & Quaternization | Chlorination, quaternization, anion exchange | Chlorinating agents, alkyl halides, tetrafluoroborate salts | Room temperature to mild heating | High purity benzoxazolium salt |

| Condensing Reagent Preparation | Dissolution in MeCN, low temp reaction with sugars | Acetonitrile, nucleophiles | 0°C to room temperature | Good yields in nucleoside synthesis |

| In Vivo Formulation Preparation | DMSO stock solution, stepwise dilution with co-solvents | DMSO, PEG300, Tween 80, corn oil | Ambient, with physical aid | Clear, stable solutions |

| Organic Synthesis Protocol | Stirring with tetraethylammonium chloride, triethylamine | Dichloromethane, triethylamine | 0°C, inert atmosphere | 85% yield in functionalization |

Research Findings and Notes

- The use of this compound as a condensing reagent is well-documented for mild and efficient nucleoside synthesis, enabling trans nucleoside formation with good selectivity.

- The preparation of stock solutions for biological applications requires careful solvent selection and order of addition to maintain solubility and clarity, which is critical for reproducible in vivo studies.

- Experimental organic syntheses demonstrate the compound’s utility in functional group transformations with high yields and clean product isolation.

- The reagent’s stability and solubility characteristics are enhanced by the tetrafluoroborate counterion, facilitating its use in various synthetic and biological contexts.

Análisis De Reacciones Químicas

2-Chloro-3-ethylbenzoxazolium tetrafluoroborate is known to undergo several types of chemical reactions:

Substitution Reactions: It reacts with alcohols in the presence of tetraethylammonium chloride to form alkyl chlorides.

Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the compound’s structure suggests potential reactivity under appropriate conditions.

Common Reagents and Conditions: Tetraethylammonium chloride is a common reagent used in substitution reactions with this compound.

Aplicaciones Científicas De Investigación

Organic Synthesis

CEBF is primarily utilized as a reagent in organic synthesis, particularly for converting alcohols to alkyl chlorides. This transformation is significant in creating more reactive intermediates for further chemical reactions. The compound reacts smoothly with alcohols in the presence of tetraethylammonium chloride, facilitating substitution reactions that are crucial for synthesizing various organic compounds.

Hole Transport Materials in Solar Cells

Recent studies have explored CEBF's role as a hole transport material (HTM) in dye-sensitized solar cells (DSSCs). HTMs are essential for transporting positive charges generated by light absorption, and CEBF has shown promising properties such as good thermal stability, high light transparency, and efficient hole conductivity. These characteristics make it a suitable candidate for enhancing the efficiency of DSSCs .

Applications in Organic Light Emitting Diodes (OLEDs)

Similar to its application in DSSCs, CEBF has been investigated as a potential HTM in OLEDs. Effective HTMs are crucial for achieving efficient light emission in these devices. The compound's stability and conductivity contribute to its potential effectiveness in this area.

Ionic Liquids and Electrolytes

CEBF can be classified as a type of ionic liquid due to its structure comprising a positively charged benzoxazolium cation and a negatively charged tetrafluoroborate anion. Its properties make it suitable for applications as electrolytes in batteries or catalysts in chemical reactions, highlighting its versatility across various fields .

Biochemical Applications

While specific biological and medicinal applications are less documented, the reactivity of CEBF suggests potential uses in synthesizing biologically active molecules. Understanding its interactions with biological systems could provide insights into its safety profile and therapeutic uses.

Case Study 1: Synthesis of Myrmicarin Alkaloids

In a study focusing on the total synthesis of myrmicarin alkaloids, CEBF was employed to facilitate the dimerization of simpler structures, leading to the formation of complex heptacyclic structures. This case demonstrates CEBF's utility in synthesizing complex natural products through innovative chemical transformations .

Case Study 2: Ni-Catalyzed Cross-Electrophile Coupling

Research has shown that CEBF can be effectively utilized in Ni-catalyzed formal cross-electrophile coupling reactions involving alcohols and aryl halides. This application underscores its role as an activating agent for hydroxy groups, enabling the formation of new carbon-carbon bonds essential for constructing diverse organic molecules .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Converts alcohols to alkyl chlorides; used as a reagent in various reactions |

| Hole Transport Materials | Acts as HTM in DSSCs; enhances charge transport efficiency |

| Organic Light Emitting Diodes | Potential HTM for OLEDs; contributes to effective light emission |

| Ionic Liquids | Functions as an electrolyte or catalyst; exhibits unique properties due to ionic structure |

| Biochemical Applications | Potential use in synthesizing bioactive molecules; requires further research |

Mecanismo De Acción

The mechanism by which 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate exerts its effects involves the formation of a reactive intermediate that facilitates the substitution of hydroxyl groups with chlorine atoms. This process is stereospecific, meaning it retains the configuration of the asymmetric carbon atom in the substrate . The molecular targets and pathways involved are primarily related to its reactivity with alcohols and other nucleophiles.

Comparación Con Compuestos Similares

2-Bromo-3-ethylthiazolium Tetrafluoroborate (BET)

- Structure : Replaces the benzoxazole oxygen with sulfur, forming a thiazolium core .

- Applications : Used as a coupling reagent in peptide nucleic acid (PNA) oligomer synthesis. BET simplifies solution-phase reactions due to its high efficiency and straightforward preparation .

- Reactivity : The sulfur atom in thiazolium enhances nucleophilicity compared to benzoxazolium, favoring peptide bond formation.

- Its molecular weight (284.0 g/mol) is slightly higher than the target compound .

Imidazolium-Based Ionic Liquids (e.g., [EMIM][BF₄], [BMIM][BF₄])

- Structure : Feature a doubly unsaturated five-membered ring with two nitrogen atoms (imidazolium core) paired with tetrafluoroborate .

- Applications : Widely used as thermal fluids, green solvents, and in gas solubility studies due to their low volatility and tunable properties .

- Physical Properties :

- Thermal Stability : Ionic liquids exhibit superior thermal stability (>300°C), making them suitable for high-temperature applications, unlike the target compound, which is used in low-to-moderate temperature syntheses .

Benzyltriethylammonium Tetrafluoroborate

- Structure : A quaternary ammonium salt with a benzyl group and tetrafluoroborate anion .

- Applications : Serves as an intermediate in ionic liquid preparation and phase-transfer catalysis.

- Reactivity : The ammonium center facilitates anion exchange reactions, differing from the benzoxazolium’s role in dehydration .

- Safety : Classified as an irritant (hazard code Xi), requiring precautions distinct from those for the target compound .

Comparative Data Table

Reactivity and Functional Differences

- Heteroatom Influence :

- Benzoxazolium (O) : The oxygen atom stabilizes positive charge through resonance, enhancing electrophilicity for dehydration reactions .

- Thiazolium (S) : Sulfur’s polarizability promotes nucleophilic substitution, ideal for peptide couplings .

- Imidazolium (N) : Delocalized charge supports ionic liquid behavior, enabling solvation of diverse substrates .

- Anion Effects : Tetrafluoroborate (BF₄⁻) provides stability and moderate hydrophobicity across all compounds, but its pairing with larger cations (e.g., imidazolium) reduces lattice energy, yielding room-temperature liquids .

Actividad Biológica

2-Chloro-3-ethylbenzoxazolium tetrafluoroborate (CEBT) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological activities, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₉H₉BClF₄NO

- Molecular Weight : 269.43 g/mol

- Melting Point : 131 °C (decomposes)

- CAS Number : 63212-53-3

- Purity : ≥97.0% (by total nitrogen and titration analysis)

CEBT is sensitive to moisture and exhibits significant reactivity with various nucleophiles and electrophiles, making it a valuable reagent in organic synthesis .

Enzyme Inhibition

One of the notable biological activities of CEBT is its ability to inhibit the enzyme maltase. This property positions it as a potential therapeutic agent in the treatment of diabetes by regulating glucose metabolism .

Reactivity with Nucleophiles

CEBT has been shown to react smoothly with various alcohols, including steroid alcohols and carbohydrates, under mild conditions. This reaction leads to the formation of chlorides in high yields, demonstrating its utility in organic synthesis . Additionally, it facilitates the conversion of formamides to isocyanides efficiently at room temperature .

Synthesis and Application

A study demonstrated the use of CEBT in synthesizing isocyanates from methyl thiocarbamates through a reaction involving triethylamine and acetonitrile as solvents. The reaction yielded high amounts of isocyanates, showcasing CEBT's effectiveness as a coupling reagent in organic synthesis .

Another investigation highlighted the stereospecific chlorination of hydroxyl groups at asymmetric carbon atoms using CEBT. This method provided a reliable route for synthesizing chlorinated derivatives of various compounds, underscoring its significance in synthetic organic chemistry .

Summary of Biological Activities and Applications

Q & A

Q. Table 1: Key Physicochemical Properties of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.